Cas no 209797-79-5 (6-O-(E)-Caffeoylglucopyranose)
6-O-(E)-Caffeoylglucopyranose Chemical and Physical Properties
Names and Identifiers
-
- 6-O-caffeoyl-d-glucopyranose
- 6-O-(E)-Caffeoylglucopyranose
- C15H18O9
- 6-O-(3,4-Dihydroxycinnamoyl)-D-glucopyranose
- 6-O-[3-(3,4-Dihydroxyphenyl)propenoyl]-D-glucopyranose
- CHEMBL3590583
- FS-8223
- 209797-79-5
- 6-O-caffeoyl-beta-glucose
- AKOS040763438
-
- Inchi: 1S/C15H18O9/c16-8-3-1-7(5-9(8)17)2-4-11(18)23-6-10-12(19)13(20)14(21)15(22)24-10/h1-5,10,12-17,19-22H,6H2/b4-2+/t10-,12-,13+,14-,15?/m1/s1
- InChI Key: JVVFTHAOTNXPOZ-SSLCBRODSA-N
- SMILES: O1C([C@@H]([C@H]([C@@H]([C@H]1COC(/C=C/C1C=CC(=C(C=1)O)O)=O)O)O)O)O
Computed Properties
- Exact Mass: 342.09508215 g/mol
- Monoisotopic Mass: 342.09508215 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 454
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 342.30
- XLogP3: -0.4
- Topological Polar Surface Area: 157
Experimental Properties
- Color/Form: Powder
6-O-(E)-Caffeoylglucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95105-5mg |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | >=95% | 5mg |
$298 | 2021-07-22 | |
| ChemFaces | CFN95105-5mg |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | >=95% | 5mg |
$298 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6398-5 mg |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | 5mg |
¥3130.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6398-5mg |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | 5mg |
¥ 3900 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6398-1 mL * 10 mM (in DMSO) |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | 1 mL * 10 mM (in DMSO) |
¥ 4000 | 2023-09-07 | ||
| TargetMol Chemicals | TN6398-5mg |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | 5mg |
¥ 3900 | 2024-07-20 | ||
| TargetMol Chemicals | TN6398-5 mg |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | 98% | 5mg |
¥ 3,900 | 2023-07-11 | |
| TargetMol Chemicals | TN6398-1 mL * 10 mM (in DMSO) |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4000 | 2023-09-15 | |
| TargetMol Chemicals | TN6398-1 ml * 10 mm |
6-O-(E)-Caffeoylglucopyranose |
209797-79-5 | 1 ml * 10 mm |
¥ 4000 | 2024-07-20 |
6-O-(E)-Caffeoylglucopyranose Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
Additional information on 6-O-(E)-Caffeoylglucopyranose
Comprehensive Overview of 6-O-(E)-Caffeoylglucopyranose (CAS No. 209797-79-5): A Promising Cinnamoylated Sugar Derivative
6-O-(E)-Caffeoylglucopyranose, identified by the unique CAS number 209797-79-5, represents a structurally distinct cinnamoylated sugar derivative with emerging significance in natural product chemistry and pharmaceutical research. This compound, characterized by its caffeoyl moiety esterified at the C6 position of a glucopyranose ring, exhibits a unique combination of hydrophilic and lipophilic properties that facilitate diverse biological interactions. Recent studies have highlighted its potential as a functional food ingredient and a lead molecule for drug development, particularly in the context of oxidative stress-related pathologies.
The chemical structure of 6-O-(E)-Caffeoylglucopyranose features a D-glucose backbone with a trans-configured caffeoyl group (3,4-dihydroxycinnamoyl) at the terminal hydroxyl position. This configuration distinguishes it from other caffeoylated sugars such as chlorogenic acid and isoquercitrin, where the esterification occurs at different positions or with alternative phenolic acids. The stereochemistry of the double bond in the caffeoyl group (E-configuration) plays a critical role in determining its conformational flexibility and binding affinity to target biomolecules.
Recent advancements in analytical techniques, including high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D-NMR), have enabled precise structural elucidation of this compound. These studies confirm its molecular formula as C16H18O9 with a calculated exact mass of 342.0884 Da. The presence of multiple hydroxyl groups in both the glucose and caffeic acid moieties contributes to its solubility profile, which has been optimized for applications requiring aqueous compatibility.
In the realm of bioactivity research, 6-O-(E)-Caffeoylglucopyranose has demonstrated notable antioxidant properties through both in vitro and ex vivo models. A 2023 study published in *Food Chemistry* reported that this compound scavenged free radicals with an IC50 value of 18.4 μM in DPPH assays, outperforming standard antioxidants like ascorbic acid under certain conditions. The mechanism appears to involve hydrogen atom transfer (HAT) from phenolic hydroxyl groups to reactive oxygen species (ROS), supported by density functional theory (DFT) calculations that revealed favorable thermodynamic parameters for this reaction pathway.
Preliminary investigations into its anti-inflammatory potential have revealed inhibition of NF-κB signaling pathways in LPS-stimulated macrophage models. A comparative study with related compounds showed that CAS No. 209797-79-5 reduced pro-inflammatory cytokine production (IL-6 and TNF-α) by approximately 42% at concentrations below cytotoxic thresholds. These findings suggest potential applications in modulating chronic inflammatory conditions while maintaining cellular viability.
The compound's metabolic stability has been evaluated using human liver microsomes, revealing half-lives exceeding 18 hours under standard incubation conditions. This stability profile is advantageous for both nutraceutical formulations and pharmaceutical development, particularly when compared to more labile polyphenolic compounds like quercetin or resveratrol that undergo rapid phase II metabolism.
Synthetic approaches to produce CAS No. 209797-79-5 have evolved significantly since its initial characterization in plant extracts from *Lonicera japonica*. Modern methods employ enzymatic acylation using immobilized lipases to achieve high regioselectivity at the C6 position while preserving the E-isomer configuration critical for biological activity. Green chemistry principles are increasingly incorporated into these processes through solvent-free systems and microwave-assisted reactions that reduce energy consumption by up to 35% compared to traditional methods.
In food science applications, this compound has shown promise as an emulsifier due to its amphiphilic nature. Surface tension measurements indicate critical micelle concentration (CMC) values around 15 mM, making it suitable for stabilizing oil-in-water emulsions without compromising sensory properties. This characteristic is particularly valuable for developing functional foods with enhanced bioavailability profiles.
The pharmacokinetic profile of CAS No. 209797-79-5 is currently under investigation through advanced mass spectrometry imaging techniques that track tissue distribution patterns following oral administration in rodent models. Early data suggest preferential accumulation in hepatic tissues after initial metabolism via glucuronidation pathways, followed by gradual excretion through biliary channels over a period exceeding 48 hours.
In conclusion, the unique structural features and multifunctional properties of 6-O-(E)-Caffeoylglucopyranose position it as an important molecule across multiple scientific disciplines including medicinal chemistry, food science, and materials engineering. Ongoing research continues to uncover novel applications while refining existing methodologies for large-scale production and formulation development.
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